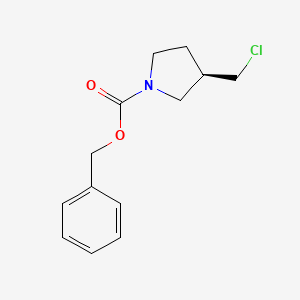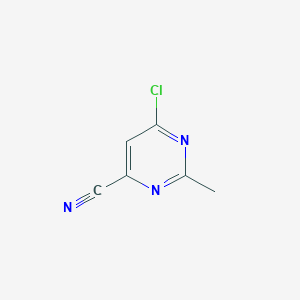
6-Chloro-2-methylpyrimidine-4-carbonitrile
Vue d'ensemble
Description
6-Chloro-2-methylpyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 1192064-60-0 . It has a molecular weight of 153.57 and its IUPAC name is 6-chloro-2-methyl-4-pyrimidinecarbonitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-methylpyrimidine-4-carbonitrile is 1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position.Chemical Reactions Analysis
Pyrimidines, including 6-Chloro-2-methylpyrimidine-4-carbonitrile, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
6-Chloro-2-methylpyrimidine-4-carbonitrile is a solid compound . It has a molecular weight of 153.57 and its molecular formula is C6H4ClN3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Development of Novel Synthesis Methods
Studies have demonstrated the synthesis of complex heterocyclic structures using 6-Chloro-2-methylpyrimidine-4-carbonitrile derivatives as key intermediates. For example, a novel protocol for the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile through Vilsmeier–Haack chlorination has been developed, showcasing the compound's utility in generating structurally diverse molecules with potential optical properties Marijana Jukić et al., 2010.
Antimicrobial Agent Synthesis
Research has also focused on creating pyrimidine derivatives with antimicrobial properties. For instance, 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have been synthesized and evaluated for their potential as antimicrobial agents, highlighting the role of 6-Chloro-2-methylpyrimidine-4-carbonitrile in the development of new therapeutic agents E. S. Al-Abdullah et al., 2011.
Antiproliferative Activity
The compound has been used as a precursor for synthesizing dihydropyrimidine-based compounds bearing a pyrazoline moiety, which were then evaluated for their antiproliferative activity against various cancer cell lines. This research underscores the potential of 6-Chloro-2-methylpyrimidine-4-carbonitrile in cancer research and therapy development F. Awadallah et al., 2013.
Heterocycles with Corrosion Inhibition Properties
Pyrazolopyridine derivatives synthesized from 6-Chloro-2-methylpyrimidine-4-carbonitrile have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's relevance in materials science and industrial applications A. Dandia et al., 2013.
Propriétés
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFSEQCFIUHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyrimidine-4-carbonitrile | |
CAS RN |
1192064-60-0 | |
| Record name | 6-chloro-2-methylpyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

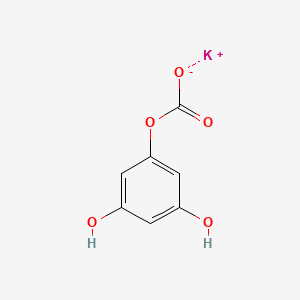
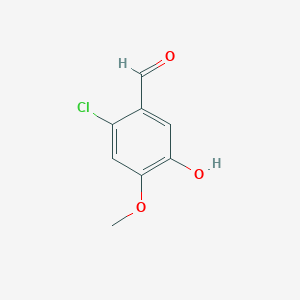

![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
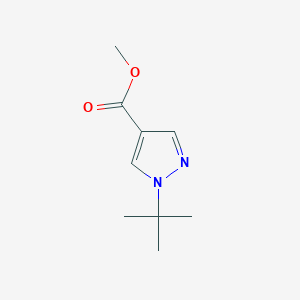

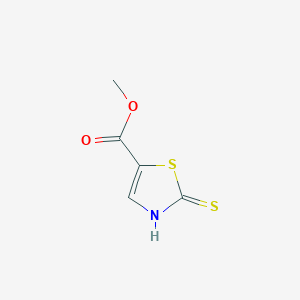




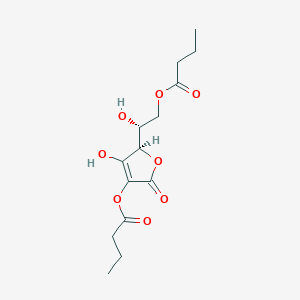
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
